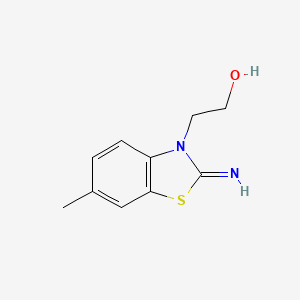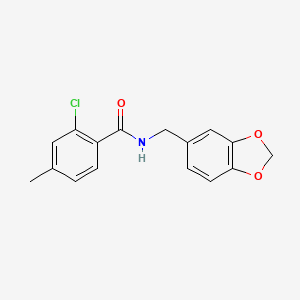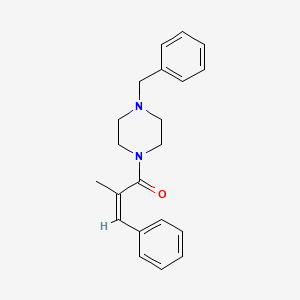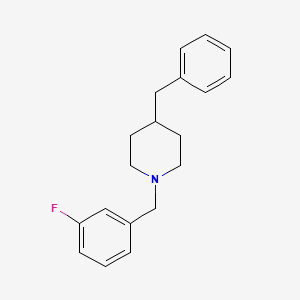![molecular formula C16H14N2O3S B5805862 N-(4-{[(3-ethynylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5805862.png)
N-(4-{[(3-ethynylphenyl)amino]sulfonyl}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[(3-ethynylphenyl)amino]sulfonyl}phenyl)acetamide, commonly known as ESI-09, is a small molecule inhibitor that has gained significant attention in the field of scientific research. It was first synthesized in 2008 by scientists at the University of California, San Francisco. ESI-09 has been found to have potential applications in a variety of fields, including neuroscience, cancer research, and immunology.
作用机制
ESI-09 works by binding to specific proteins and inhibiting their activity. In the case of GIRK2, ESI-09 binds to a specific site on the protein and prevents it from opening in response to neurotransmitters. This reduces the excitability of neurons and can have therapeutic effects in neurological disorders.
In the case of STAT3, ESI-09 binds to a specific site on the protein and prevents it from entering the nucleus of the cell. This reduces the expression of genes involved in cell proliferation and survival, leading to the inhibition of tumor growth.
In the case of RORγt, ESI-09 binds to a specific site on the protein and prevents it from binding to DNA. This reduces the differentiation of Th17 cells, which can be beneficial in autoimmune diseases.
Biochemical and Physiological Effects:
ESI-09 has been found to have a variety of biochemical and physiological effects. In addition to its effects on specific proteins, it has also been shown to have anti-inflammatory effects and to promote the differentiation of regulatory T cells, which can suppress immune responses.
实验室实验的优点和局限性
One advantage of ESI-09 is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and modify. It also has a high potency and selectivity for its target proteins.
One limitation of ESI-09 is that it can be toxic at high concentrations, which can limit its use in certain experiments. It also has limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
List of
未来方向
1. Investigate the potential of ESI-09 as a therapeutic agent for neurological disorders such as epilepsy and Parkinson's disease.
2. Explore the use of ESI-09 in combination with chemotherapy drugs for the treatment of cancer.
3. Investigate the potential of ESI-09 as a therapeutic agent for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
4. Develop more potent and selective inhibitors of GIRK2, STAT3, and RORγt based on the structure of ESI-09.
5. Investigate the effects of ESI-09 on other proteins and pathways that may be involved in disease pathogenesis.
Conclusion:
ESI-09 is a small molecule inhibitor that has potential applications in a variety of scientific research fields. Its ability to inhibit specific proteins makes it a promising candidate for the treatment of neurological disorders, cancer, and autoimmune diseases. While it has some limitations, further research into its mechanisms of action and potential therapeutic applications could lead to significant advances in these fields.
合成方法
The synthesis of ESI-09 involves several steps. The starting material is 3-ethynylaniline, which is first reacted with p-toluenesulfonyl chloride to form the corresponding sulfonyl chloride derivative. This intermediate is then reacted with 4-aminophenylacetic acid to yield ESI-09.
科学研究应用
ESI-09 has been found to have potential applications in a variety of scientific research fields. In neuroscience, it has been shown to inhibit the activity of a protein called GIRK2, which is involved in the regulation of neuronal excitability. This makes ESI-09 a potential candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
In cancer research, ESI-09 has been found to inhibit the growth of tumor cells by targeting a protein called STAT3. This protein is overexpressed in many types of cancer and is involved in cell proliferation and survival. ESI-09 has also been shown to enhance the effectiveness of chemotherapy drugs in killing cancer cells.
In immunology, ESI-09 has been found to inhibit the activity of a protein called RORγt, which is involved in the differentiation of T helper 17 (Th17) cells. Th17 cells play a role in the pathogenesis of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Inhibiting the activity of RORγt with ESI-09 could potentially be a therapeutic strategy for these diseases.
属性
IUPAC Name |
N-[4-[(3-ethynylphenyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-3-13-5-4-6-15(11-13)18-22(20,21)16-9-7-14(8-10-16)17-12(2)19/h1,4-11,18H,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHANBCMYOEZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(3-ethynylphenyl)sulfamoyl]phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5805785.png)
![methyl 1-[(benzylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5805792.png)

![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5805805.png)
![1-acetyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5805806.png)
![2-(2,4-dichlorophenyl)-N'-[(3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5805810.png)
![2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoic acid](/img/structure/B5805825.png)

![5-[(4-cyclohexylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5805835.png)
![2-cyano-3-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B5805843.png)
![4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide](/img/structure/B5805850.png)


![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-methyl-3-furamide](/img/structure/B5805872.png)